N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide
Description
N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridazinone moiety, and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Properties
IUPAC Name |
N-benzyl-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-24(27(21-11-5-2-6-12-21)19-20-9-3-1-4-10-20)14-7-17-28-25(30)16-15-22(26-28)23-13-8-18-31-23/h1-6,8-13,15-16,18H,7,14,17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHNBQXBVFMCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction or other cross-coupling methods.
Attachment of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base such as potassium carbonate.
Formation of the final amide: The final step involves the coupling of the intermediate with a butanoyl chloride derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide can be compared with other similar compounds, such as:
N-benzyl-4-chloro-5-sulfamoylanthranilic acid: A sulfonamide derivative with different functional groups and biological activities.
N-benzyl-4-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide: A similar compound with a thiophene ring instead of a furan ring, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a furan ring, a pyridazine moiety, and benzyl and phenyl groups. The synthesis typically involves multi-step organic reactions including:
- Formation of the Pyridazinone Core : Cyclization of appropriate precursors to create the pyridazinone ring.
- Introduction of the Furan Moiety : Achieved through coupling reactions, often utilizing palladium-catalyzed methods.
- Attachment of Benzyl and Phenyl Groups : These groups are incorporated via nucleophilic substitution reactions, culminating in the formation of the butanamide linker.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds range from 27.04 µM to 106.75 µM for AChE inhibition, indicating moderate potency compared to established drugs like rivastigmine .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. It has shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells, suggesting a potential therapeutic window for cancer treatment .
The biological activity of this compound is hypothesized to involve:
- Binding to Enzymatic Targets : The compound likely interacts with specific active sites on enzymes, modulating their activity through non-covalent interactions.
- Disruption of Cellular Processes : By inhibiting enzyme activity, it may affect neurotransmitter levels and cellular signaling pathways associated with disease progression.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Antimicrobial Efficacy : A study demonstrated that a related furan-pyridazine derivative exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong bactericidal effects .
- Neuroprotective Effects : In models of neurodegeneration, compounds structurally similar to this compound showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
